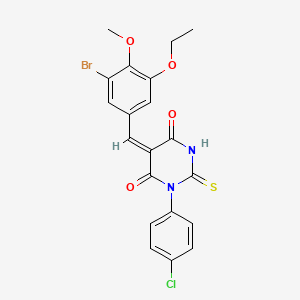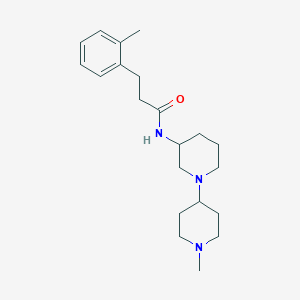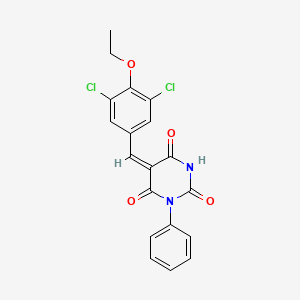![molecular formula C17H16BrNO5 B6068764 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid, also known as BFAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFAA is a derivative of furoylamine and displays a unique chemical structure that gives it a range of interesting properties.
作用机制
2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid exerts its inhibitory effect on protein trafficking by binding to the ADP-ribosylation factor (ARF) on the Golgi membrane. This binding prevents the activation of ARF, which is required for the formation of transport vesicles. As a result, the transport of proteins from the endoplasmic reticulum to the Golgi apparatus and from the Golgi apparatus to the plasma membrane is disrupted.
Biochemical and Physiological Effects:
The inhibition of protein trafficking by 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid has a range of biochemical and physiological effects. In particular, 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid has been shown to induce apoptosis in cancer cells by disrupting the trafficking of anti-apoptotic proteins to the plasma membrane. Additionally, 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid has been found to inhibit the replication of certain viruses, including hepatitis C virus and dengue virus, by disrupting the formation of viral replication complexes.
实验室实验的优点和局限性
2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid is a useful tool for investigating the role of protein trafficking in various biological processes. Its ability to specifically target the Golgi apparatus and disrupt protein transport makes it a valuable tool for studying the mechanisms of cellular signaling, cell division, and immune response. However, the inhibitory effect of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid is not specific to a single protein or pathway, which can make it difficult to interpret experimental results. Additionally, the potential cytotoxicity of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid should be taken into consideration when designing experiments.
未来方向
There are several potential future directions for research involving 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid. One area of interest is the development of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid derivatives with increased specificity for certain proteins or pathways. Additionally, the use of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid in combination with other compounds could potentially enhance its inhibitory effect and lead to new discoveries in the field of protein trafficking. Finally, the application of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid in the study of viral replication could lead to the development of new antiviral therapies.
合成方法
The synthesis of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid involves a multi-step process that begins with the reaction of 5-bromo-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-isopropoxyaniline in the presence of triethylamine to produce 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid. The yield of this reaction is typically high, making 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid a readily available compound for scientific research.
科学研究应用
2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid has been widely used in scientific research due to its ability to inhibit protein trafficking and secretion. Specifically, 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid targets the Golgi apparatus and disrupts the formation of transport vesicles, leading to the accumulation of proteins in the endoplasmic reticulum. This property has been utilized in a range of studies to investigate the role of protein trafficking in various biological processes, including cellular signaling, cell division, and immune response.
属性
IUPAC Name |
(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c1-10(2)23-12-5-3-11(4-6-12)9-13(17(21)22)19-16(20)14-7-8-15(18)24-14/h3-10H,1-2H3,(H,19,20)(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRARBMECCLAFV-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-phenyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6068698.png)


![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)

![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)

![N'-(2-hydroxy-5-nitrobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6068779.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)
